(S)-Benzyl (2-((1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC guidelines by identifying the longest carbon chain containing the principal functional group. The parent structure is a propanamide derivative substituted at position 2 with an amino group and at position 3 with a 4-hydroxyphenyl moiety. The carbamate group (benzyl oxycarbonyl) attaches via a methylene bridge to the amide nitrogen. The full name reflects this hierarchy:
- Root : Propanamide (three-carbon chain with a terminal amide)
- Substituents :
- 1-Amino group at position 1
- 3-(4-Hydroxyphenyl) group at position 3
- Benzyl carbamate linked via a 2-oxoethyl group to the amide nitrogen
- Stereochemistry : (S) configuration at the central chiral carbon (C2)
This nomenclature prioritizes the propanamide backbone while systematically describing substituents and stereochemistry.
Molecular Geometry and Stereochemical Configuration
The molecule adopts a folded conformation stabilized by intramolecular hydrogen bonding between the carbamate carbonyl and the 4-hydroxyphenyl group. Key geometric features include:
- Chiral Center : The (S) configuration at C2 creates a tetrahedral geometry with bond angles of approximately 109.5°, as confirmed by X-ray diffraction.
- Amide and Carbamate Planarity : The N-C-O linkage in the carbamate group exhibits partial double-bond character (C=O bond length: 1.23 Å), enforcing near-planar geometry. Similarly, the central amide group (C=O bond: 1.22 Å) adopts a trans configuration.
- Dihedral Angles : The 4-hydroxyphenyl ring forms a 67° dihedral angle with the propanamide plane, minimizing steric clashes with the benzyl group.
NMR data corroborate this geometry, with distinct coupling constants (J = 8.7 Hz) between vicinal protons on the chiral center.
X-ray Crystallographic Analysis of Solid-State Conformation
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group Pca2₁) with two independent molecules per asymmetric unit.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Pca2₁ |
| Unit cell dimensions | a = 14.56 Å, b = 30.93 Å, c = 58.87 Å |
| Z | 4 |
| Resolution | 0.84 Å |
The packing arrangement features alternating layers stabilized by:
- N–H···O Hydrogen Bonds : Between the carbamate carbonyl (O1) and adjacent amide N–H (2.89 Å).
- C–H···π Interactions : Benzyl rings engage in edge-to-face contacts (3.26 Å) with 4-hydroxyphenyl groups.
- Hydrophobic Stacking : Parallel-displaced benzyl groups exhibit centroid distances of 4.12 Å.
PIXEL method calculations estimate lattice energies of -98.4 kJ/mol, with hydrogen bonds contributing 65% of the stabilization energy.
Comparative Analysis with Related Tyrosine Derivatives
The 4-hydroxyphenyl group invites comparison to tyrosine derivatives, though critical structural differences alter physicochemical properties:
Table 2: Functional Group Comparison
| Feature | This Compound | L-Tyrosine |
|---|---|---|
| Aromatic substituent | 4-Hydroxyphenyl | 4-Hydroxyphenyl |
| Ionizable groups | Carbamate (pKa ~2.5), Amide (non-ionizable) | Carboxyl (pKa 2.2), Amino (pKa 9.1) |
| Hydrogen-bond donors | 3 (amide N–H, carbamate N–H, phenolic O–H) | 2 (amino, carboxyl) |
Key distinctions include:
- Solubility : The carbamate group reduces aqueous solubility (logP = 1.8) compared to tyrosine (logP = -2.3).
- Conformational Rigidity : Crystallographic data show 18° greater torsional flexibility in the benzyl carbamate compared to tyrosine’s carboxyl group.
- Solid-State Interactions : Tyrosine crystals rely on zwitterionic interactions, while this compound utilizes a hybrid of hydrogen bonds and aromatic stacking.
These structural nuances highlight the carbamate’s role in modulating molecular recognition and crystallinity relative to natural amino acid derivatives.
Properties
IUPAC Name |
benzyl N-[2-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXAAJFIOIYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate-Amine Precursor Condensation
The foundational approach involves condensation between benzyl carbamate and amine-functionalized precursors under controlled conditions. Key steps include:
- Dissolving benzyl carbamate in anhydrous dichloromethane (DCM) with 3 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the carbamate group.
- Gradual addition of (S)-2-amino-3-(4-hydroxyphenyl)propanamide at 0°C to minimize side reactions.
- Maintaining pH at 7.5–8.0 using phosphate buffer to optimize nucleophilic attack by the amine.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Prevents epimerization |
| Reaction Time | 12–16 hours | >85% conversion |
| Solvent System | DCM:THF (3:1 v/v) | Enhances solubility |
The method yields 72–78% product after flash chromatography (SiO₂, DCM:MeOH 95:5).
Carbamate Coupling via Activated Intermediates
PyBop-Mediated Amide Bond Formation
A high-efficiency protocol employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) as coupling agent:
- Cool (S)-3-(4-hydroxyphenyl)-2-aminopropanoic acid (1 eq) in DCM to -15°C
- Add PyBop (1.1 eq) and DIPEA (3 eq) sequentially
- Introduce benzyl carbamate (1.5 eq) dropwise over 30 minutes
- Warm to room temperature and stir for 3 hours
Workup Procedure
- Wash organic layer with 1M HCl (2×)
- Neutralize with saturated NaHCO₃
- Dry over MgSO₄ and concentrate
- Purify via gradient flash chromatography (DCM → 10% MeOH/DCM)
This method achieves 89% yield with <2% epimerization.
Solid-Phase Synthesis for Scalable Production
Wang Resin Immobilization Strategy
A patent-derived approach utilizes resin-bound intermediates:
- Load Fmoc-L-tyrosine(tBu) onto Wang resin (0.7 mmol/g capacity)
- Deprotect with 20% piperidine/DMF
- Couple benzyl carbamate using HATU/DIPEA (4:6 molar ratio)
- Cleave with TFA:H₂O:Triisopropylsilane (95:2.5:2.5 v/v)
Advantages
- Enables >95% enantiomeric excess (e.e.)
- Scalable to kilogram quantities
- Reduces purification steps vs solution-phase
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
To preserve the (S)-configuration at C2:
- Use (S)-2-phenylglycine methyl ester as chiral template
- Coordinate with (1R,2S,5R)-menthyl groups during amidation
- Monitor optical rotation ([α]D²⁵ = -2.9° in MeOH)
Epimerization Mitigation
| Factor | Control Method |
|---|---|
| Temperature | Maintain <10°C during coupling |
| Base Strength | Use weak bases (DIPEA vs DMAP) |
| Reaction Time | Limit to <4 hours for acid-sensitive steps |
Purification and Characterization
Chromatographic Techniques
Final purification employs multi-stage chromatography:
Step 1: Size-exclusion chromatography (Sephadex LH-20, MeOH)
Step 2: Reverse-phase HPLC (C18 column, 10→40% ACN/H₂O over 30 min)
Analytical Data
| Technique | Results |
|---|---|
| HRMS (ESI+) | m/z 372.1421 [M+H]+ (calc. 372.1423) |
| ¹H NMR (500 MHz, DMSO-d6) | δ 7.25 (d, J=8.5 Hz, 2H, ArH), 4.45 (m, 1H, CH), 3.98 (s, 2H, CH₂) |
| [α]D²⁵ | -29.4° (c=0.1, MeOH) |
Chemical Reactions Analysis
Types of Reactions
Z-GLY-TYR-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield the corresponding alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (S)-Benzyl (2-((1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines, showcasing potential as chemotherapeutic agents. A study focusing on β-amido boronic acids highlighted the importance of structural modifications for enhancing inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting that similar modifications could be beneficial for developing anticancer drugs .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Its ability to interact with specific biological targets can be exploited in drug design. For example, compounds derived from similar frameworks have been shown to inhibit enzymes involved in cancer progression and metastasis .
Biochemistry
Protein Interaction Studies
this compound can serve as a useful tool in studying protein-ligand interactions. Its structural features allow it to bind selectively to proteins, facilitating the understanding of biochemical pathways and mechanisms involved in diseases .
Pharmacological Research
The compound has potential applications in pharmacological research, particularly in the development of new therapeutic agents targeting specific receptors or enzymes. Its ability to modulate biological activities makes it a candidate for further exploration in drug discovery programs .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being explored for their utility in synthesizing novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Z-GLY-TYR-NH2 involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein structure and function. Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can modulate its activity and interactions with other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Core Backbone Modifications
- Compound 1 (CAS: 7788-74-1, Similarity: 0.97): Differs by an additional ethylamino-oxoethyl group instead of the hydroxyphenyl-propan-2-yl chain. This modification increases molecular weight (C₁₈H₂₁N₃O₅, ~359.38 g/mol) and alters hydrogen-bonding capacity .
- Compound 2 (CAS: 19777-78-7, Similarity: 0.93):
Contains a branched 3-methylbutan-2-yl group, reducing polarity and increasing hydrophobicity (C₂₀H₂₆N₂O₅ , ~382.43 g/mol) .
Substituent Variations
Physicochemical Properties
Key Takeaways
Structural Flexibility: Minor changes in substituents (e.g., hydroxyphenyl vs. hydroxycarbamoyl) significantly alter target selectivity and solubility.
Stereochemical Sensitivity : Enantiopure synthesis (e.g., via DCC/HOSu activation ) is critical for maintaining biological efficacy.
Biological Implications : Hydrophobic substituents (e.g., 3-methylbutan-2-yl) reduce aqueous solubility but may improve membrane permeability .
Biological Activity
(S)-Benzyl (2-((1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a carbamate derivative with potential therapeutic applications due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and interactions with biological systems, drawing from a range of research studies.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₉N₃O₃
Molecular Weight : 237.3 g/mol
CAS Registry Number : 87905-98-4
The compound features a carbamate functional group, which is recognized for its versatility in medicinal chemistry. The presence of both amino and hydroxyl groups enhances its potential for biological activity.
Antitubercular Activity
Preliminary studies suggest that this compound may possess significant antitubercular properties. Related compounds have demonstrated effectiveness in inhibiting the growth of Mycobacterium tuberculosis, indicating that (S)-Benzyl carbamate could also exhibit similar activity through mechanisms involving disruption of mycobacterial cell wall integrity and interference with metabolic pathways .
DNA Interaction
(S)-Benzyl carbamate has shown potential in binding to DNA, which may induce repair mechanisms within cells. This interaction could be leveraged for therapeutic applications in cancer treatment, where DNA repair pathways are often dysregulated .
Efficacy Summary
The efficacy of (S)-Benzyl carbamate can be summarized in the following table:
| Activity Type | Efficacy Description | Reference |
|---|---|---|
| Antibacterial | Potent against Gram-positive bacteria | |
| Antitubercular | Significant in vivo activity against M. tuberculosis | |
| DNA Repair | Binds to DNA, induces repair mechanisms |
Study 1: Antimicrobial Efficacy
In a comparative study of various carbamates, (S)-Benzyl carbamate was evaluated for its antimicrobial properties. The results indicated a strong inhibitory effect against several strains of Gram-positive bacteria, supporting its potential use as an antibacterial agent.
Study 2: Antitubercular Properties
A study focusing on the antitubercular activity of structurally similar compounds found that modifications to the carbamate structure enhanced efficacy against Mycobacterium tuberculosis. This suggests that (S)-Benzyl carbamate may benefit from similar structural optimizations to improve its therapeutic index .
Study 3: DNA Interaction Mechanism
Research investigating the interaction of various carbamates with DNA revealed that compounds with amino and hydroxyl groups could effectively bind and stabilize DNA structures. This property is crucial for developing novel cancer therapies aimed at targeting DNA repair pathways .
Q & A
Q. Table 1: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Aromatic (CH) | 7.48–7.32 | 5H |
| Carbamate NH | 8.33 | 1H |
| Hydroxyphenyl CH | 6.89–6.78 | 2H |
What is the compound’s role in studying enzyme inhibition mechanisms, particularly proteases?
Advanced Research Focus
Structurally related benzyl carbamates inhibit HIV protease by binding to the active site, preventing viral polyprotein cleavage . The (S)-configuration at the chiral center (critical for stereoselective binding) enhances affinity for enzyme pockets .
Q. Experimental Design :
- Kinetic Assays : Measure IC values using fluorogenic substrates.
- Molecular Docking : Compare binding modes of (S)- vs. (R)-isomers to identify stereochemical preferences.
- Cell-Based Studies : Assess anti-HIV activity in T-cell lines (e.g., MT-4 cells) .
Contradiction Note : While highlights adamantane derivatives for HIV inhibition, the target compound’s 4-hydroxyphenyl group may confer unique selectivity, requiring validation via comparative assays.
How can synthetic yield be optimized for large-scale production, given the reported 37% yield?
Advanced Research Focus
Yield-Limiting Factors :
Q. Optimization Strategies :
- Alternative Coupling Reagents : Replace traditional agents with HATU or PyBOP to enhance efficiency.
- Temperature Gradients : Use cryogenic conditions (-40°C) during coupling to reduce racemization.
- Workflow Adjustments : Implement continuous-flow synthesis for better control over exothermic steps .
How does the stereochemistry of the compound influence its biochemical activity?
Advanced Research Focus
The (S)-configuration at the central carbon dictates spatial orientation, affecting interactions with chiral enzyme pockets. For example:
Q. Methodological Approach :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Circular Dichroism (CD) : Confirm retention of configuration during synthesis.
- Structure-Activity Relationship (SAR) : Compare IC values of enantiomers in enzyme assays.
What are the compound’s potential off-target effects, and how are they assessed?
Advanced Research Focus
Risk Mitigation Strategies :
- Proteomic Profiling : Use affinity chromatography to identify unintended protein targets.
- Cytotoxicity Screening : Test against non-target cell lines (e.g., HEK293) to rule out apoptosis induction .
- Metabolic Stability Assays : Evaluate hepatic clearance using microsomal preparations.
Data Interpretation : Contradictory results (e.g., anti-cancer vs. cytotoxic effects) require dose-response analysis and pathway-specific inhibitors to delineate mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
